molecular formula C18H26N2O B1417309 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 1042654-05-6

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Cat. No. B1417309
M. Wt: 286.4 g/mol
InChI Key: CIGSMOOGHGLFOE-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide” is a derivative of 2,3-dihydroindole . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .


Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives involves a synthetic strategy to obtain new derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .


Molecular Structure Analysis

The molecular structure of 2,3-dihydroindole derivatives is complex and diverse . The structure of these compounds is characterized by the presence of a 2,3-dihydroindole ring, which is a key structural feature of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydroindole derivatives include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydroindole derivatives can vary depending on the specific structure of the compound. For example, the compound “N-[2-(1H-Indol-3-yl)ethyl]acetamide” has a molecular formula of C12H14N2O .

Scientific Research Applications

Indole derivatives and imidazole containing compounds have been found to possess various biological activities, which include but are not limited to:

  • Antiviral Activity : Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . They showed inhibitory activity against influenza A .
  • Anti-inflammatory Activity : Indole derivatives have been found to have anti-inflammatory properties .
  • Anticancer Activity : Some indole derivatives have shown potential in cancer treatment .
  • Anti-HIV Activity : Certain indole derivatives have been reported to have anti-HIV properties .
  • Antioxidant Activity : Indole derivatives have been found to possess antioxidant properties .
  • Antimicrobial Activity : Indole derivatives have shown antimicrobial properties .

Imidazole containing compounds also show a broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future research directions for 2,3-dihydroindole derivatives could involve further exploration of their neuroprotective and antioxidant properties . Additionally, the development of new synthetic strategies for these compounds could also be a promising area of future research .

properties

IUPAC Name

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGSMOOGHGLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCC2CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

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